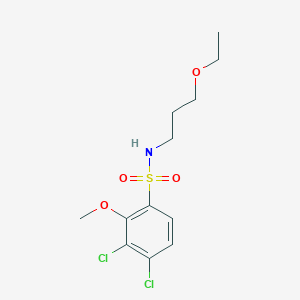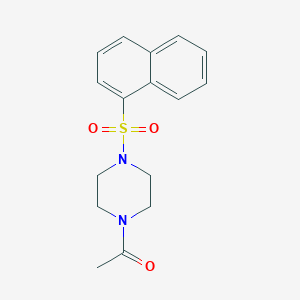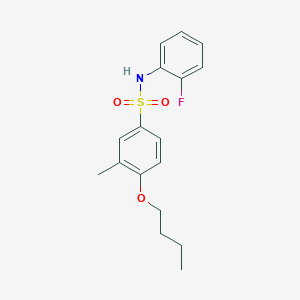![molecular formula C13H16N2O3S B273238 2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)
2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether, commonly known as DMSPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamides and is known for its unique chemical structure, which makes it an attractive molecule for research purposes.
Mécanisme D'action
The mechanism of action of DMSPE is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In particular, DMSPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DMSPE has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMSPE has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activity. In particular, DMSPE has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various diseases. Additionally, DMSPE has been shown to scavenge free radicals and inhibit lipid peroxidation, which are known to contribute to oxidative stress and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
DMSPE has several advantages for use in lab experiments, including its relatively simple synthesis, low toxicity, and broad range of potential applications. However, there are also limitations to its use, including its limited solubility in water and its potential for non-specific interactions with cellular components.
Orientations Futures
There are several future directions for research on DMSPE, including the development of new synthetic methods for its production, the investigation of its potential applications in medicine and other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of DMSPE for various applications, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of DMSPE can be achieved through several methods, including the reaction of 2,5-dimethylphenol with methylsulfonyl chloride, followed by the reaction of the resulting product with 2-methylimidazole. Another method involves the reaction of 2,5-dimethylphenol with methylsulfonyl chloride, followed by the reaction of the resulting product with 2-methylimidazole and sodium hydride.
Applications De Recherche Scientifique
DMSPE has been extensively studied for its potential applications in various fields, including medicine, chemistry, and biology. In medicine, DMSPE has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer and cardiovascular diseases. In chemistry, DMSPE has been used as a reagent for the synthesis of various compounds, including sulfonamides and heterocyclic compounds. In biology, DMSPE has been shown to exhibit activity against various microorganisms, making it a promising candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C13H16N2O3S |
|---|---|
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C13H16N2O3S/c1-9-8-13(10(2)7-12(9)18-4)19(16,17)15-6-5-14-11(15)3/h5-8H,1-4H3 |
Clé InChI |
NKUJLODXYQNOQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)

![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)






